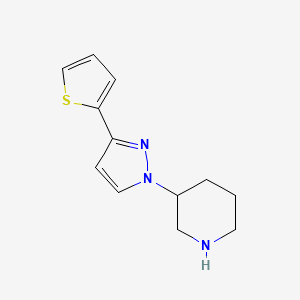

3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine

CAS No.: 2098110-53-1

Cat. No.: VC3151448

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098110-53-1 |

|---|---|

| Molecular Formula | C12H15N3S |

| Molecular Weight | 233.33 g/mol |

| IUPAC Name | 3-(3-thiophen-2-ylpyrazol-1-yl)piperidine |

| Standard InChI | InChI=1S/C12H15N3S/c1-3-10(9-13-6-1)15-7-5-11(14-15)12-4-2-8-16-12/h2,4-5,7-8,10,13H,1,3,6,9H2 |

| Standard InChI Key | VIFBUWYBIGYANH-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)N2C=CC(=N2)C3=CC=CS3 |

| Canonical SMILES | C1CC(CNC1)N2C=CC(=N2)C3=CC=CS3 |

Introduction

Chemical Structure and Properties

3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine belongs to the class of heterocyclic compounds featuring three distinct ring systems: piperidine, pyrazole, and thiophene. The compound exhibits a molecular formula of C12H15N3S and has been assigned the CAS Registry Number 2098110-53-1. The molecular structure consists of a six-membered piperidine ring with a secondary amine, directly bonded at position 3 to a pyrazole ring, which in turn bears a thiophene group at its position 3. This arrangement creates a molecule with multiple nitrogen atoms capable of participating in hydrogen bonding, as well as a sulfur-containing aromatic thiophene that contributes to the compound's unique electronic properties.

The molecular weight of the compound is approximately 233.34 g/mol, distinguishing it from its methyl-substituted analogues which have higher molecular weights. The compound's heterocyclic nature, with its electron-rich thiophene and nitrogen-containing pyrazole, contributes to its potential for interaction with various biological receptors and enzymes. These structural features are particularly important when considering the compound's potential applications in drug development.

Structural Features

The piperidine ring in 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine serves as a basic scaffold, providing conformational flexibility to the molecule. The nitrogen atom in the piperidine ring exists as a secondary amine, contributing to the compound's basicity and potential for protonation under physiological conditions. This characteristic is particularly important for drug-like molecules, as it affects solubility, membrane permeability, and binding to biological targets.

The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as the connecting link between the piperidine and thiophene rings. The 1,3-substitution pattern on the pyrazole ring creates a specific spatial arrangement that may be crucial for biological activity. The thiophene group, a sulfur-containing five-membered aromatic ring, contributes additional electronic properties to the molecule, particularly through its π-electron system and the presence of the sulfur atom, which can participate in various interactions with biological targets.

Comparison with Related Compounds

Several compounds structurally related to 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine have been documented in the literature, providing valuable insights into the potential properties and applications of this compound. Key related compounds include:

Structural Analogues Table

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine and its analogues is crucial for optimizing their biological activities. Based on studies of related compounds, several structural features appear to influence biological activity:

The position and substitution pattern of the thiophene ring significantly impact biological activity. Research on thiophene-containing pyrazoline derivatives has shown that the position of the thiophene attachment affects selectivity for different enzyme isoforms . The thiophene moiety can participate in π-sulfur interactions with key residues in enzyme active sites, contributing to binding affinity and selectivity.

Research Findings and Future Directions

While specific research on 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine is limited in the provided search results, studies on structurally related compounds offer valuable insights into potential research directions. Research on thiophene-containing triaryl pyrazoline derivatives has demonstrated promising results in enzyme inhibition, particularly targeting the PI3K pathway .

In these studies, the compounds showed selective inhibition of specific PI3K isoforms, with some compounds displaying greater potency than established PI3K inhibitors. Molecular docking analyses revealed specific interactions between the compounds and key residues in the enzyme active site, providing a rational basis for further optimization. Similar approaches could be applied to 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine to investigate its potential as an enzyme inhibitor.

Future research directions for 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine might include:

-

Comprehensive biological screening to identify potential targets and activities

-

Structure-activity relationship studies to optimize activity for specific targets

-

Molecular docking and binding studies to understand interaction mechanisms

-

Development of synthetic routes for efficient production and derivatization

-

Investigation of pharmacokinetic properties and drug-like characteristics

These research directions would contribute to a more comprehensive understanding of the potential applications of 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine in medicinal chemistry and drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume